6-(Aminomethyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(Aminomethyl)spiro[33]heptan-2-one is a chemical compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)spiro[3.3]heptan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an aminomethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic oxo compounds, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
6-(Aminomethyl)spiro[3.3]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)spiro[3.3]heptan-2-ol: A related compound with an alcohol group instead of a ketone.
Spiro[3.3]heptane derivatives: Other spirocyclic compounds with different substituents.
Uniqueness
6-(Aminomethyl)spiro[3.3]heptan-2-one is unique due to its specific combination of a spirocyclic structure and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-(aminomethyl)spiro[3.3]heptan-2-one |
InChI |
InChI=1S/C8H13NO/c9-5-6-1-8(2-6)3-7(10)4-8/h6H,1-5,9H2 |
InChI Key |
IDFFAGYTSABVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)CN |
Origin of Product |
United States |
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